molecular formula C17H12ClN3O2S B4621323 2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B4621323
M. Wt: 357.8 g/mol
InChI Key: WQZBZFZZUDRQEF-UHFFFAOYSA-N
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Description

2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C17H12ClN3O2S and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.0338755 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has led to the synthesis of numerous derivatives related to the thiadiazoloquinazolinone family, exhibiting a range of biological activities. For instance, the synthesis and evaluation of 1,2,3-thiadiazole derivatives have shown significant antifungal and antiviral activities. These compounds demonstrated good inhibition of tobacco mosaic virus (TMV) and potential for inducing systemic acquired resistance in plants (Wang et al., 2011). Similarly, various thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones have been synthesized, characterized, and screened for their antipsychotic and anticonvulsant activities (Kaur et al., 2010).

Antimicrobial and Anti-inflammatory Properties

Several studies have focused on synthesizing quinazolinone derivatives with added thiadiazole groups to explore their antimicrobial and anti-inflammatory properties. For example, new quinazolinone derivatives have been synthesized and evaluated as diuretic agents, revealing insights into the effects of heterocyclic combinations on biological activities (Maarouf et al., 2004). Another study synthesized N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and related compounds, characterizing them through spectroscopic techniques and elemental analyses (Saeed et al., 2014).

Anticancer Activity

Research into the anticancer potential of thiadiazoloquinazolinone derivatives has also been conducted. Novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones were synthesized and shown to exhibit significant anticancer activity against HeLa cells, with further evaluations indicating their effectiveness in vivo against Ehrlich’s Ascites Carcinoma in mice, highlighting their potential as cancer therapeutics (Joseph et al., 2010).

Anticonvulsant Agents

The development of anticonvulsant agents has also been a focus, with studies exploring the synthesis of thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones as potential treatments. These efforts aim to identify novel compounds with significant anticonvulsant activity, comparing them with standard drugs to assess their efficacy and potential as therapeutic agents (Archana et al., 2002).

Properties

IUPAC Name

2-[(4-chloro-2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2S/c1-10-8-11(18)6-7-14(10)23-9-15-20-21-16(22)12-4-2-3-5-13(12)19-17(21)24-15/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZBZFZZUDRQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=NN3C(=O)C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 2
Reactant of Route 2
2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 3
2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 4
2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 5
2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 6
2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.